![molecular formula C16H17F3N2O2 B4067274 3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4067274.png)
3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
Overview
Description
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research has explored the use of chemical inhibitors, including compounds similar to 3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, in understanding the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. These studies are crucial for predicting drug-drug interactions and for the development of selective inhibitors for specific CYP isoforms, enhancing drug safety and efficacy (Khojasteh et al., 2011).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry due to its versatility and the ability to influence the pharmacophore space. Pyrrolidine derivatives, including those similar to 3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, have been investigated for their selectivity and biological activity, contributing significantly to the development of novel therapeutic agents (Li Petri et al., 2021).
Antimicrobial Triclosan and By-products in the Environment
While not directly related to 3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, research into the environmental impact and toxicity of antimicrobial compounds like triclosan parallels concerns about the environmental stability and toxicity of various chemical agents. Such studies inform on the safe use and disposal of chemicals to prevent environmental damage (Bedoux et al., 2012).
properties
IUPAC Name |
3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)10-4-3-7-12(8-10)21-14(22)9-13(15(21)23)20-11-5-1-2-6-11/h3-4,7-8,11,13,20H,1-2,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHOXJXPMZLCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.